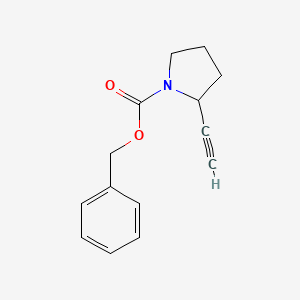

Benzyl 2-ethynylpyrrolidine-1-carboxylate

CAS No.: 1818355-07-5

Cat. No.: VC2685201

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1818355-07-5 |

|---|---|

| Molecular Formula | C14H15NO2 |

| Molecular Weight | 229.27 g/mol |

| IUPAC Name | benzyl 2-ethynylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H15NO2/c1-2-13-9-6-10-15(13)14(16)17-11-12-7-4-3-5-8-12/h1,3-5,7-8,13H,6,9-11H2 |

| Standard InChI Key | LZXDCMJEKDDZCK-UHFFFAOYSA-N |

| SMILES | C#CC1CCCN1C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C#CC1CCCN1C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

Benzyl 2-ethynylpyrrolidine-1-carboxylate consists of a pyrrolidine ring with an ethynyl (C≡CH) group at the C-2 position and a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom. The molecular formula is C₁₄H₁₅NO₂, and its structure bears similarity to other benzyl-protected nitrogen heterocycles documented in chemical databases.

The compound's physical properties can be estimated based on structurally similar compounds. While exact empirical data is limited, we can reasonably predict the following characteristics:

| Property | Expected Value |

|---|---|

| Molecular Weight | 229.28 g/mol |

| Physical State | Solid at room temperature |

| Solubility | Soluble in common organic solvents (dichloromethane, chloroform, THF) |

| Stability | Stable under standard laboratory conditions |

| Reactivity Centers | Terminal alkyne, carbamate functionality |

The ethynyl group at the C-2 position confers significant reactivity to the molecule, making it valuable for further functionalization through alkyne-specific reactions such as click chemistry, Sonogashira coupling, and hydration reactions .

Synthetic Approaches

The synthesis of Benzyl 2-ethynylpyrrolidine-1-carboxylate typically involves a multi-step approach starting from appropriate pyrrolidine precursors. Based on methodologies used for similar compounds, several synthetic routes can be proposed:

From Pyrrolidine-2-carboxylic Acid

One potential synthetic pathway involves:

-

Cbz-protection of pyrrolidine-2-carboxylic acid

-

Conversion to the corresponding Weinreb amide

-

Reaction with ethynylmagnesium bromide

-

Reduction of the resulting ketone

-

Elimination to form the terminal alkyne

This approach parallels methods used in the preparation of other functionalized pyrrolidines documented in synthetic organic chemistry .

Via Cyclization Approach

Another viable route would involve:

-

Preparation of a suitable linear precursor containing both the alkyne functionality and a leaving group

-

Intramolecular cyclization to form the pyrrolidine ring

-

N-protection with benzyl chloroformate to install the Cbz group

The cyclization approach offers advantages for controlling stereochemistry at the C-2 position, which may be important for certain applications .

Reactivity Profile

Benzyl 2-ethynylpyrrolidine-1-carboxylate presents multiple reactive sites that make it valuable in organic synthesis:

Alkyne Reactions

The terminal alkyne group can participate in:

-

Copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form 1,2,3-triazoles

-

Sonogashira cross-coupling with aryl or vinyl halides

-

Hydration reactions to form ketones

-

Metal-catalyzed cyclization reactions

Carbamate Functionality

The Cbz protecting group serves several purposes:

-

Protection of the pyrrolidine nitrogen during reactions

-

Activation of the pyrrolidine ring toward certain transformations

-

Potential for deprotection under various conditions (hydrogenolysis, strong acids)

This dual reactivity profile makes the compound particularly useful as a building block in complex molecule synthesis .

Comparison with Related Compounds

Several structurally related compounds provide valuable context for understanding Benzyl 2-ethynylpyrrolidine-1-carboxylate:

| Compound | Structural Difference | Distinctive Features |

|---|---|---|

| Benzyl 2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate | Additional CF₃ group at C-2 | Enhanced electrophilicity, altered reactivity pattern |

| Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate | Aminomethyl instead of ethynyl group | Different nucleophilic properties, reduced carbon-carbon bond forming capability |

| Ethyl 1-benzylpyrrolidine-2-carboxylate | Different protecting group pattern, ester functionality | Altered reactivity profile, different deprotection conditions |

| Benzyl 2-ethynylpiperidine-1-carboxylate | Six-membered ring instead of five | Different ring conformation, altered stereoelectronic properties |

These structural variations significantly impact the reactivity, biological properties, and synthetic utility of each compound .

Applications in Organic Synthesis

Benzyl 2-ethynylpyrrolidine-1-carboxylate serves as a valuable building block in several synthetic contexts:

Pharmaceutical Intermediates

The compound can function as a precursor to more complex drug-like molecules, particularly those requiring:

-

Conformationally constrained nitrogen heterocycles

-

Points for subsequent diversification via the alkyne handle

-

Protected amine functionality

Diversity-Oriented Synthesis

The multiple functional handles make this compound ideal for constructing molecular libraries through:

-

Parallel synthesis approaches

-

Late-stage diversification strategies

-

Scaffold hopping in medicinal chemistry

Peptide Mimetics

The rigid pyrrolidine core with additional functionalization capacity makes this compound suitable for developing peptide mimetics with improved pharmacokinetic properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume